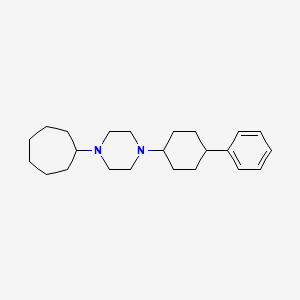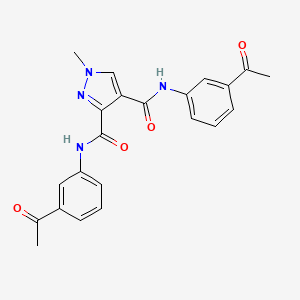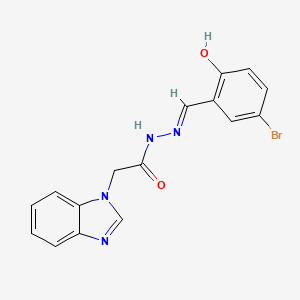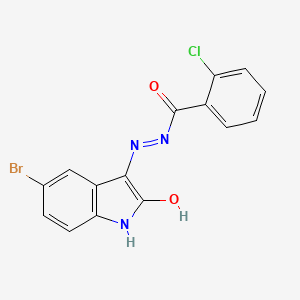![molecular formula C16H27NO3 B6125945 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a pentadecapeptide, consisting of 15 amino acids, and has been shown to have a wide range of biological effects.
Mecanismo De Acción
The exact mechanism of action of 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, it is believed to work by modulating the expression of certain growth factors and cytokines, as well as promoting angiogenesis and tissue repair. It has also been shown to interact with the extracellular matrix, which may contribute to its tissue regenerative properties.
Biochemical and Physiological Effects:
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and to stimulate the production of growth factors and cytokines. It has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of many chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its potential therapeutic properties. It has been shown to have a wide range of biological effects, which makes it a promising candidate for the treatment of various conditions. However, one of the limitations of using 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its relatively high cost compared to other peptides. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of liver and kidney disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy.
Métodos De Síntesis
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is typically synthesized using solid-phase peptide synthesis (SPPS), a well-established technique in the field of peptide chemistry. The process involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. After the final amino acid is added, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have a wide range of biological effects, including promoting tissue repair and regeneration, reducing inflammation, and improving gut health. It has also been investigated for its potential use in the treatment of various conditions, such as inflammatory bowel disease, tendon and ligament injuries, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-5-7-13(19)15-12(17-11(6-2)10-18)8-16(3,4)9-14(15)20/h11,18-19H,5-10H2,1-4H3/b15-13+,17-12? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCSFSJRCCNKJD-QXVZLFLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC(CC)CO)CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC(CC)CO)CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)


![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)



![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![N-{3-[cyclopentyl(methyl)amino]propyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125942.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)